molecular formula C13H16N2O2 B8295249 alpha-Methyl-l-tryptophan methyl ester

alpha-Methyl-l-tryptophan methyl ester

Cat. No.: B8295249
M. Wt: 232.28 g/mol
InChI Key: RCUNGDZWHFRBBP-ZDUSSCGKSA-N
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Description

α-Methyl-L-tryptophan methyl ester (C₁₄H₁₆N₂O₂) is a synthetic tryptophan derivative characterized by a methyl group substitution at the α-carbon of the amino acid backbone and a methyl ester functional group at the carboxyl terminus (Figure 1). This structural modification enhances its metabolic stability and alters its binding properties compared to native tryptophan or its unmodified esters . The compound is enantiomerically synthesized via enzymatic resolution of the racemic D,L-methyl ester using α-chymotrypsin, achieving 33% yield in radiolabeled ([14C]) forms for positron emission tomography (PET) studies . Its primary applications include serving as a tachykinin antagonist in neurological research and as a precursor in radiotracer development .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

InChI

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3/t13-/m0/s1

InChI Key

RCUNGDZWHFRBBP-ZDUSSCGKSA-N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)OC)N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Compound Structural Features Molecular Weight Key Applications Binding Affinity (if reported) Reference
α-Methyl-L-tryptophan methyl ester α-CH₃, methyl ester, L-configuration 260.29 g/mol Tachykinin antagonist, radiotracer synthesis Not explicitly reported
Tryptophan methyl ester Native α-H, methyl ester 232.25 g/mol Chymotrypsin substrate, estrone binding studies 3.7 × 10⁻⁴ M (rat α-fetoprotein)
Nα-Acyl-tryptophan methyl ester (CnTOM) Nα-acyl chain (C₈–C₁₄), methyl ester ~346–458 g/mol Antibacterial surfactants Dependent on acyl chain length
N-TFA-L-Tryptophan methyl ester N-trifluoroacetyl (TFA), methyl ester 314.26 g/mol Peptide synthesis intermediate Not reported
DL-α-Methyltryptophan methyl ester HCl Racemic α-CH₃, methyl ester, HCl salt 296.75 g/mol Research-grade tachykinin antagonist Corrosive; handling precautions required

Detailed Analysis

Tryptophan Methyl Ester
  • Structure : Lacks the α-methyl group, making it a closer analogue to native tryptophan.
  • Function : Exhibits high affinity (3.7 × 10⁻⁴ M) for rat α-fetoprotein, comparable to chymotrypsin’s catalytic site, and competitively inhibits estrone binding .
Nα-Acyl-Tryptophan Methyl Esters (CnTOM)
  • Structure: Features acyl chains (e.g., octanoyl, lauroyl) at the Nα position, increasing hydrophobicity .
  • Function : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with efficacy correlating to acyl chain length .
  • Contrast : The acyl modifications prioritize surfactant properties over neurological targeting, diverging from α-methyl-L-tryptophan methyl ester’s applications.
N-TFA-L-Tryptophan Methyl Ester
  • Structure : Incorporates a trifluoroacetyl group on the N-terminus, enhancing stability against proteolysis .
  • Function : Used in peptide synthesis as a protected intermediate.
  • Contrast: The TFA group blocks amino-group reactivity, limiting its utility in receptor-binding studies compared to α-methyl derivatives.
DL-α-Methyltryptophan Methyl Ester HCl
  • Structure : Racemic mixture with a hydrochloride salt, increasing solubility .
  • Function : Used in bulk pharmacological studies but requires chiral resolution for enantioselective applications.
  • Safety : Classified as corrosive, necessitating specialized handling .

Research Implications and Gaps

  • Binding Studies : While tryptophan methyl ester’s binding to α-fetoprotein is well-documented , data on α-methyl-L-tryptophan methyl ester’s interactions with similar proteins remain unexplored.
  • Therapeutic Potential: CnTOM’s antibacterial efficacy suggests α-methyl derivatives could be engineered for dual neurological and antimicrobial applications.

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